Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-prop-2-enoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKJCSHZXNNWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138304 | |
| Record name | 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-61-2 | |
| Record name | 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl piperidine-1-carboxylate core is a common scaffold in medicinal and synthetic chemistry due to its stability and ease of derivatization. Key structural differences among analogs arise from substituents at the 2-position:
*Estimated based on structural analogy to .
Key Observations:
- Reactivity: The propenoyl group’s α,β-unsaturated system enables conjugate additions (e.g., Michael acceptors), contrasting with saturated analogs (e.g., propanoyl in ) or electron-deficient groups (e.g., CF₃ in ).
- Electronic Effects: The propenoyl’s conjugation stabilizes the carbonyl group, increasing electrophilicity at the β-carbon. This differs from electron-withdrawing substituents (e.g., CF₃ in ) or electron-donating groups (e.g., cyclopropylamine in ).
Physicochemical Properties
- Boiling Point: Propenoyl derivatives likely have lower boiling points than saturated analogs (e.g., propanoyl in ) due to reduced van der Waals interactions from the planar alkene.
- Solubility : The tert-butyl group enhances lipophilicity across all analogs. Polar substituents (e.g., aldehyde in ) may slightly improve aqueous solubility.
- Acidity: The propenoyl group’s α-hydrogens are more acidic (pKa ~9–12) than those in saturated ketones (pKa ~18–20) due to conjugation stabilization of the enolate .
Biological Activity
Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a tert-butyl group and a prop-2-enoyl moiety. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride in the presence of a base like triethylamine to facilitate the reaction and neutralize by-products.
Synthesis Overview:
- Reactants: Piperidine derivatives, tert-butyl chloroformate, prop-2-enoyl chloride.
- Conditions: Base (triethylamine), controlled temperature.
- Yield: Optimized for high purity in industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may function as a ligand for various receptors or enzymes, modulating their activity through mechanisms such as:
- Signal Transduction: Influencing cellular communication pathways.
- Enzyme Inhibition/Activation: Altering the function of enzymes involved in metabolic processes.
Research Findings
Recent studies have indicated that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary research suggests that it may inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown significant inhibitory effects on cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value indicating potent activity .
- Antimicrobial Activity: Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections.
Data Table: Biological Activities and IC50 Values
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | |
| Antimicrobial | Various Bacteria | >200 | |
| Enzyme Inhibition | CYP450 | >10 |
Case Studies
-
Anticancer Activity Evaluation:
A study evaluated the effect of this compound on MDA-MB-231 cells. The compound exhibited a significant reduction in cell viability at concentrations lower than 0.126 µM, highlighting its potential as an anticancer agent. -
Pharmacokinetic Profile:
Another investigation into the pharmacokinetics of similar compounds revealed favorable characteristics such as sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use . This profile supports further exploration into its clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
